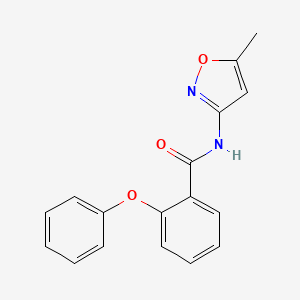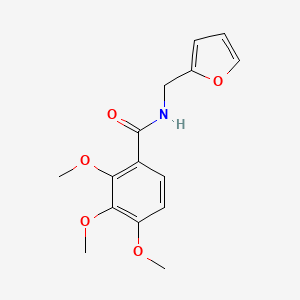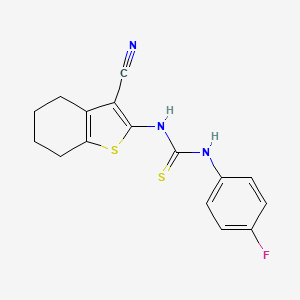![molecular formula C16H15F7N6S B5540518 N~2~-cyclopropyl-N~4~-{2-[(heptafluoropropyl)thio]phenyl}-N~6~-methyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B5540518.png)
N~2~-cyclopropyl-N~4~-{2-[(heptafluoropropyl)thio]phenyl}-N~6~-methyl-1,3,5-triazine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
- The synthesis of compounds related to 1,3,5-triazines, like the one , often involves cyclocondensation reactions. For instance, Dolzhenko et al. (2007) synthesized a related triazine compound via cyclocondensation of 5-amino-1-guanyl-3-phenyl-1,2,4-triazole with acetone (Dolzhenko et al., 2007).
Molecular Structure Analysis
- The molecular structure of triazine derivatives can exhibit various conformations. For example, in the study by Dolzhenko et al., the triazine ring adopted a conformation intermediate between a twist–boat and a half-boat (Dolzhenko et al., 2007).
Chemical Reactions and Properties
- Triazine compounds often participate in cycloaddition reactions. Zhu and Boger (2022) described a selective N1/N4 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines, a reaction that is relevant to understanding the chemical properties of similar triazine compounds (Zhu & Boger, 2022).
Physical Properties Analysis
- The crystalline structure and hydrogen bonding patterns are important aspects of the physical properties of triazines. The work of Dolzhenko et al. highlighted the crystal packing stabilized by intermolecular N—H⋯N hydrogen bonds (Dolzhenko et al., 2007).
Chemical Properties Analysis
- Triazine derivatives are known for their reactivity towards nucleophiles. Bryce et al. (1990) studied the reactions of a triazine compound with phenylmagnesium bromide, which resulted in addition onto the triazine system by nucleophilic attack (Bryce et al., 1990).
科学的研究の応用
Synthesis and Characterization
Triazine derivatives have been extensively studied for their synthesis and characterization, offering a foundation for developing materials with specific properties. For instance, research on dendrimeric melamine cored [salen/salophFe(III)] and [salen/salophCr(III)] capped complexes demonstrates the magnetic behaviors of triazine-centered dendrimeric ligands, highlighting the versatility of triazine derivatives in material science and their potential applications in magnetic materials and catalysis (S. Uysal & Z. E. Koc, 2010).
Photocatalytic Degradation
Triazine derivatives also play a crucial role in environmental applications, such as photocatalytic degradation. A study on cyromazine, a triazine derivative, underlines its degradation under photocatalytic conditions, indicating triazine compounds' utility in environmental cleanup and pollution control strategies (G. Goutailler et al., 2001).
Antimicrobial and Antiinfective Agents
The synthesis of new triazine-based derivatives for use as antimicrobial and antiinfective agents demonstrates the potential of these compounds in medical and pharmaceutical research. Novel N2,N4-bis(6-nitro-1,3-benzothiazol-2-yl)-N6-aryl-1,3,5-triazine-2,4,6-triamine derivatives were synthesized and showed enhanced antibacterial and antifungal activities, suggesting triazine derivatives' role in developing new antimicrobial agents (S. N. Chadotra & B. B. Baldaniya, 2016).
Advanced Material Synthesis
Triazine compounds are fundamental in synthesizing advanced materials, such as dendrimers and polymers, due to their unique structural properties. Microwave-assisted synthesis of tripodal tris(1H-1,2,3-triazol-4-yl) cyanurates and melamines for creating dendrimer cores showcases the importance of triazine derivatives in material science, providing pathways for creating novel materials with specific functions (J. Seijas et al., 2014).
将来の方向性
特性
IUPAC Name |
2-N-cyclopropyl-4-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-6-N-methyl-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F7N6S/c1-24-11-27-12(25-8-6-7-8)29-13(28-11)26-9-4-2-3-5-10(9)30-16(22,23)14(17,18)15(19,20)21/h2-5,8H,6-7H2,1H3,(H3,24,25,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQVRIUDFBPJFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=N1)NC2CC2)NC3=CC=CC=C3SC(C(C(F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F7N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-cyclopropyl-4-N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-6-N-methyl-1,3,5-triazine-2,4,6-triamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)


![N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5540479.png)

![2-butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540489.png)
![N-(2-morpholin-4-ylethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5540491.png)
![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5540497.png)
![N-[2-(4-chlorophenyl)ethyl]methanesulfonamide](/img/structure/B5540506.png)
![N,N-diethyl-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B5540508.png)

![N-{4-[acetyl(methyl)amino]phenyl}-4-ethoxybenzamide](/img/structure/B5540529.png)

![2-{2-[4-(allyloxy)benzylidene]hydrazino}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B5540547.png)